molecular formula C31H38N8O3 B608654 Lrrk2-IN-1 CAS No. 1234480-84-2

Lrrk2-IN-1

カタログ番号 B608654
CAS番号: 1234480-84-2
分子量: 570.7
InChIキー: IWMCPJZTADUIFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LRRK2-IN-1 is an ATP-competitive inhibitor that inhibits leucine-rich repeat kinase 2 (LRRK2) and doublecortin-like kinase 1 (DCLK1). LRRK2 is a multi-domain protein kinase that regulates a wide range of cellular processes such as homeostasis and cell survival . Mutations in LRRK2 that increase its kinase activity have a strong association with the development of Parkinson’s disease .


Molecular Structure Analysis

The molecular structure of LRRK2-IN-1 is C31H38N8O3 . The structure of LRRK2 with type I (LRRK2-IN-1) and type II inhibitors has been studied using near-atomic-resolution structures .


Chemical Reactions Analysis

LRRK2-IN-1 treatment causes dephosphorylation of LRRK2, leading to its dissociation from 14-3-3 proteins, ubiquitination, and degradation .


Physical And Chemical Properties Analysis

LRRK2-IN-1 has a molecular weight of 570.7 g/mol . It is a yellow-white to pale yellow powder that is soluble in DMSO at 50 mg/mL .

科学的研究の応用

Parkinson’s Disease Research

LRRK2 is one of the most promising drug targets for Parkinson’s disease . LRRK2 plays crucial roles in multiple cellular signaling pathways associated with Parkinson’s disease, such as ciliogenesis, mitophagy, autophagy, and mitochondrial homeostasis . The inhibitor’s capability of LRRK2 kinase to inhibit endolysosomal and neuropathological alterations in human Parkinson’s disease indicates that LRRK2 inhibitors could have significant therapeutic usefulness in Parkinson’s disease .

Cancer Research

LRRK2-IN-1 has been found to inhibit cell proliferation and migration in colorectal and pancreatic cancer . This suggests a potential role for LRRK2-IN-1 in cancer research and treatment.

Disease Modeling

LRRK2-IN-1 has been used to inhibit the activity of LRRK2 kinase and stimulate macroautophagy in human neuroglioma cells . This indicates its potential use in disease modeling and understanding the pathophysiology of neuroglioma.

Biochemical Applications

LRRK2-IN-1 is used as a pharmacological tool to interrogate the function of LRRK2 in Parkinson’s disease . This highlights its importance in biochemical research and drug discovery.

Immunological Research

LRRK2-IN-1 has been tested in various immunological applications such as Western Blot (WB), Immunocytochemistry (ICC/IF), Immunohistochemistry (Frozen) (IHC (F)), Immunohistochemistry (Paraffin) (IHC (P)), Flow Cytometry (Flow) and Immunoprecipitation (IP) . This suggests its potential use in immunological research and diagnostics.

将来の方向性

LRRK2-IN-1 is a promising drug target for Parkinson’s disease. The Biogen and Denali’s pivotal trial of a first-in-class LRRK2 kinase inhibitor is a long-awaited test of a target that could provide a path to disease-modifying therapies for Parkinson disease .

特性

IUPAC Name

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMCPJZTADUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676751
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lrrk2-IN-1

CAS RN

1234480-84-2
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary mechanism of action of LRRK2-IN-1?

A1: LRRK2-IN-1 acts as a potent and selective inhibitor of LRRK2 kinase activity. [, ] It binds to the kinase domain of LRRK2, hindering its ability to phosphorylate downstream substrates. [, ]

Q2: How does LRRK2-IN-1's inhibition of LRRK2 kinase activity affect cellular processes?

A2: LRRK2-IN-1's inhibition of LRRK2 kinase activity has been shown to influence various cellular processes, including:

  • Mitochondrial Dynamics: LRRK2-IN-1 restores impaired mitophagy (selective degradation of mitochondria) in cellular models of PD, suggesting a role for LRRK2 in mitochondrial homeostasis. [, ] It achieves this by restoring the interactions between Parkin, a protein crucial for mitophagy, and Drp1, a protein involved in mitochondrial fission. []
  • Lysosomal Clustering: LRRK2-IN-1 influences the clustering and distribution of lysosomes, organelles involved in cellular waste disposal, by modulating the activity of Rab7, a protein regulating vesicle trafficking. []
  • Microtubule Dynamics: Studies indicate that LRRK2-IN-1 affects the levels of acetylated tubulin, a post-translational modification crucial for microtubule structure and function, potentially impacting axonal transport. []
  • Neurite Outgrowth: Research suggests that LRRK2-IN-1 can promote neurite outgrowth in primary cortical cultures, indicating a positive impact on neuronal growth and development. []

Q3: Does LRRK2-IN-1 influence the phosphorylation state of LRRK2 itself?

A3: Yes, LRRK2-IN-1 reduces the phosphorylation of LRRK2 at specific serine residues, notably Ser910 and Ser935. These phosphorylation sites are considered important indicators of LRRK2 kinase activity and are often used as readouts in cellular assays. []

Q4: Is LRRK2-IN-1 a highly specific inhibitor of LRRK2?

A4: While LRRK2-IN-1 exhibits potent inhibition of LRRK2, research has unveiled some off-target effects, meaning it can interact with and potentially inhibit other proteins in the cell. [, , , ]

Q5: Can you provide examples of off-target effects observed with LRRK2-IN-1?

A5: LRRK2-IN-1 has shown activity against:

  • ERK5: This kinase, involved in cell growth and differentiation, is inhibited by LRRK2-IN-1, potentially explaining some of its effects on LRRK2 expression levels. [, ]
  • TNFα Activation Signaling: LRRK2-IN-1 demonstrates a measurable effect on TNFα activation signaling, a pathway involved in inflammation. []
  • PCNA: Chemoproteomic studies revealed that LRRK2-IN-1 binds to Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair, contributing to its antiproliferative effects in cancer cells. []

Q6: How do these off-target effects impact the interpretation of research findings using LRRK2-IN-1?

A6: The off-target effects of LRRK2-IN-1 underscore the importance of cautious interpretation of research findings. While it remains a valuable tool for studying LRRK2, researchers need to consider the potential contribution of these off-target interactions to observed phenotypes, ideally employing complementary approaches like genetic knockouts or alternative inhibitors. [, ]

Q7: How has LRRK2-IN-1 contributed to our understanding of LRRK2's role in Parkinson's disease?

A7: LRRK2-IN-1 has been instrumental in elucidating the connection between LRRK2 and several cellular processes implicated in PD pathogenesis, including:

  • Mitophagy: By rescuing mitophagy defects in PD models, LRRK2-IN-1 provided evidence for a role of LRRK2 in mitochondrial quality control, a process often disrupted in PD. []
  • Neuroinflammation: The observation that LRRK2-IN-1 can attenuate neuroinflammation in PD models suggests a link between LRRK2 activity and inflammatory responses in the brain. []
  • Neurite Outgrowth: The positive effects of LRRK2-IN-1 on neurite outgrowth highlight LRRK2's involvement in neuronal growth and survival, processes compromised in PD. []

Q8: Have there been any clinical trials investigating LRRK2-IN-1 as a potential therapeutic for PD?

A8: While LRRK2-IN-1 has proven valuable in preclinical studies, it has not progressed to clinical trials for PD treatment. This is likely due to its off-target effects and the emergence of more selective LRRK2 inhibitors. [, ]

Q9: Does LRRK2-IN-1 hold potential for treating diseases other than PD?

A9: Research suggests that LRRK2-IN-1's inhibitory effects extend beyond LRRK2, hinting at therapeutic potential in other diseases, including:

  • Cancer: LRRK2-IN-1 exhibits antiproliferative activity against various cancer cell lines, attributed to its inhibition of DCLK1, a kinase implicated in tumor growth and stemness. [, , , ]
  • Inflammatory Diseases: Given its modulation of TNFα signaling and potential influence on inflammatory responses, LRRK2-IN-1 might hold promise for treating inflammatory conditions. [, ]

Q10: Is there structural information available for LRRK2-IN-1 bound to its targets?

A10: Yes, crystal structures of LRRK2-IN-1 in complex with:

  • Mutated Roco4 Kinase: This structure provided insights into the binding mode of LRRK2-IN-1 within the kinase active site and served as a starting point for structure-based drug design efforts. []
  • BRD4 Bromodomain: This unexpected finding highlighted the potential for off-target effects of LRRK2-IN-1 and emphasized the importance of selectivity profiling. []

Q11: What do we know about the structure-activity relationship (SAR) of LRRK2-IN-1?

A11: While detailed SAR studies are limited, modifications to the LRRK2-IN-1 scaffold have been explored to improve potency, selectivity, and pharmacological properties. [, ] These efforts have led to the development of novel LRRK2 inhibitors with improved characteristics. []

Q12: What analytical techniques are commonly used to study LRRK2-IN-1?

A12: A range of techniques are employed, including:

  • High-throughput screening assays: TR-FRET based cellular assays are valuable for monitoring LRRK2 phosphorylation and screening for novel inhibitors. []
  • X-ray crystallography: This technique provides high-resolution structural information of LRRK2-IN-1 bound to its targets. []
  • NMR spectroscopy: Techniques like STD-NMR offer insights into the binding interactions between LRRK2-IN-1 and its targets. []
  • Quantitative Mass Spectrometry: This approach allows for the identification and quantification of LRRK2 and its substrates in various biological samples, including CSF. []

Q13: What are the future directions for LRRK2-IN-1 research?

A13: While LRRK2-IN-1 itself might not become a therapeutic agent, its legacy lies in its contribution to understanding LRRK2 biology. Future research will likely focus on:

  • Developing highly selective LRRK2 inhibitors: Efforts are ongoing to design inhibitors with improved specificity profiles to minimize off-target effects. []
  • Elucidating the precise role of LRRK2 in PD pathogenesis: LRRK2-IN-1 and its successors will continue to be valuable tools for dissecting LRRK2's involvement in PD. [, ]
  • Exploring the therapeutic potential of LRRK2 inhibition in other diseases: The anti-cancer and anti-inflammatory properties of LRRK2-IN-1 warrant further investigation. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。